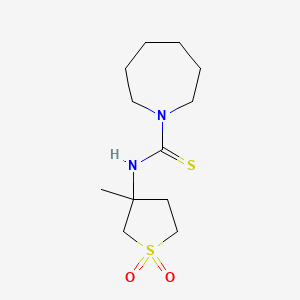
N-(3-methyl-1,1-dioxothiolan-3-yl)azepane-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,1-dioxothiolan-3-yl)azepane-1-carbothioamide is a useful research compound. Its molecular formula is C12H22N2O2S2 and its molecular weight is 290.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Functionalization
N-(3-methyl-1,1-dioxothiolan-3-yl)azepane-1-carbothioamide has applications in enantioselective functionalization, which is crucial in drug discovery. Saturated aza-heterocycles like azepanes are significant building blocks in bioactive compounds and therapeutic agents. They are used as chiral auxiliaries and ligands in asymmetric synthesis. The development of methods for enantioselective functionalization of α-methylene C–H bonds in such systems is of great importance (Jain et al., 2016).
PKB Inhibitors
Azepane derivatives, closely related to this compound, have been explored as protein kinase B (PKB-alpha) inhibitors. These compounds are crucial for developing drugs targeting PKB-alpha, a protein associated with various diseases. The synthesis and evaluation of these azepane derivatives demonstrate their potential in medicinal chemistry (Breitenlechner et al., 2004).
HIV-1 Inhibition
Thiocarboxanilide derivatives like UC781, structurally similar to this compound, have shown potential in restoring the antiviral activity of AZT against AZT-resistant HIV-1. The study of such compounds contributes to developing new strategies against drug-resistant HIV strains (Borkow et al., 1999).
Ionic Liquid Applications
The synthesis of azepanium ionic liquids from azepane shows potential in mitigating the disposal issues of azepane, a coproduct in the polyamide industry. This research highlights the utility of azepane and its derivatives in creating new families of room temperature ionic liquids, which have numerous industrial applications (Belhocine et al., 2011).
Downstream Processing in Bioproduction
Compounds structurally similar to this compound are involved in the downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol. These processes are significant in microbial production, influencing yield, purity, and energy consumption (Xiu & Zeng, 2008).
Mechanism of Action
Target of Action
The primary target of N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. The activation of these channels results in the efflux of potassium ions from the cell, leading to hyperpolarization and decreased cell excitability .
Biochemical Pathways
The activation of GIRK channels modulates several physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been evaluated in tier 1 dmpk assays and shown to display nanomolar potency as a girk1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to decreased cell excitability. This can have various effects depending on the cell type and the physiological process involved .
Action Environment
Like all chemical compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
The compound influences cell function by acting as a GIRK channel activator . GIRK channels are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Molecular Mechanism
N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)azepane-1-carbothioamide exerts its effects at the molecular level by activating GIRK channels . This activation can lead to changes in cell excitability .
Properties
IUPAC Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-12(6-9-18(15,16)10-12)13-11(17)14-7-4-2-3-5-8-14/h2-10H2,1H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAVGOTUBIGCLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)N2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium 2-[6-(difluoromethyl)pyridin-2-YL]acetate](/img/structure/B2387467.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387469.png)
![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2387470.png)
![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)
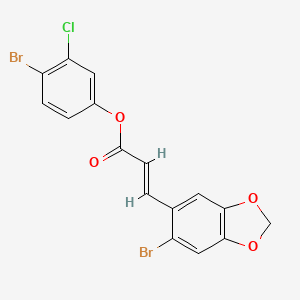
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2387474.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2387475.png)
![7-Fluoro-2-methyl-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2387477.png)
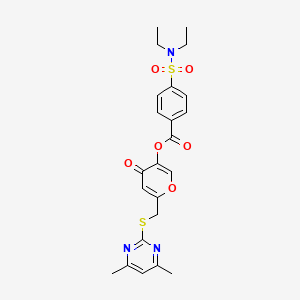
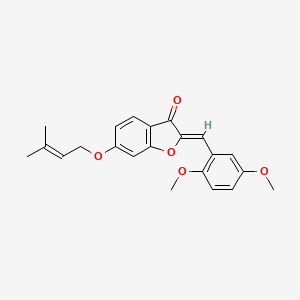
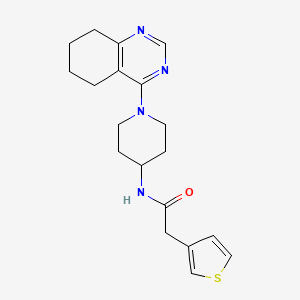
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2387484.png)
![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2387485.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)
